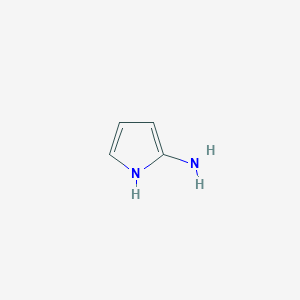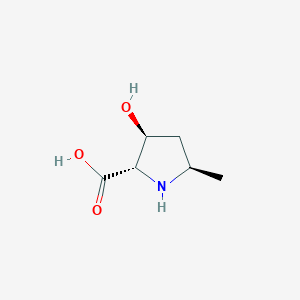
1-ethyl-2-methyl-1H-Pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-methyl-1H-Pyrrol-3-ol is a chemical compound that belongs to the pyrrole family. It is a colorless liquid with a slightly sweet odor. This chemical compound has gained significant attention in the scientific community due to its potential use in various applications, including biochemistry, pharmacology, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-methyl-1H-Pyrrol-3-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-ethyl-2-methyl-1H-Pyrrol-3-ol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-2-methyl-1H-Pyrrol-3-ol in laboratory experiments is its availability. It is relatively easy to synthesize and can be produced in large quantities. Another advantage is its versatility. It can be used in a wide range of experiments, including organic synthesis, biochemistry, and pharmacology. However, one of the limitations of using 1-ethyl-2-methyl-1H-Pyrrol-3-ol in laboratory experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 1-ethyl-2-methyl-1H-Pyrrol-3-ol. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-2-methyl-1H-Pyrrol-3-ol and its biochemical and physiological effects.
Métodos De Síntesis
1-ethyl-2-methyl-1H-Pyrrol-3-ol can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-acetylpyrrole with ethylmagnesium bromide, which produces 1-ethyl-2-methyl-1H-Pyrrole-3,5-dione. The second step involves the reduction of the 1-ethyl-2-methyl-1H-Pyrrole-3,5-dione using sodium borohydride, which produces 1-ethyl-2-methyl-1H-Pyrrol-3-ol. This synthesis method has been widely used in the laboratory for the production of 1-ethyl-2-methyl-1H-Pyrrol-3-ol.
Aplicaciones Científicas De Investigación
1-ethyl-2-methyl-1H-Pyrrol-3-ol has various scientific research applications. One of the most significant applications is its use in organic synthesis. It is used as a building block in the synthesis of various organic compounds, such as pyrroles, pyrrolidines, and indoles. It is also used as a reagent in the synthesis of natural products, such as alkaloids.
Propiedades
Número CAS |
118060-82-5 |
|---|---|
Nombre del producto |
1-ethyl-2-methyl-1H-Pyrrol-3-ol |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-ethyl-2-methylpyrrol-3-ol |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-5,9H,3H2,1-2H3 |
Clave InChI |
ITDIOEDLPYGFTE-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)O |
SMILES canónico |
CCN1C=CC(=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

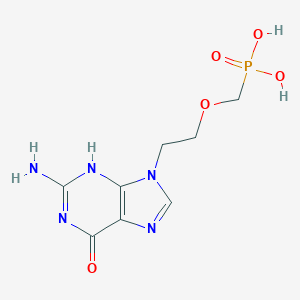
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

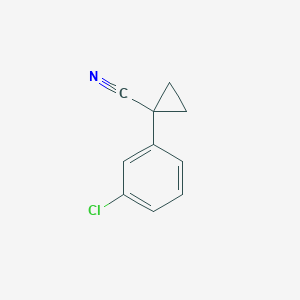
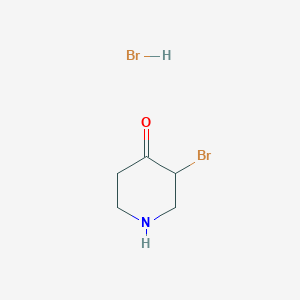

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)

